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Compound of Interest

Compound Name: (Z)-Akuammidine

Cat. No.: B11927211 Get Quote

(Z)-Akuammidine (CAS Number: 113973-31-2) is an indole alkaloid that has garnered

significant interest within the scientific community for its potential as a potent µ-opioid agonist.

[1] Isolated from natural sources such as the roots of Gelsemium elegans and the seeds of

Picralima nitida, this compound presents a complex chemical structure and promising

pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of

(Z)-Akuammidine, including its chemical and physical properties, pharmacological activity with

a focus on its interaction with opioid receptors, and insights into its synthesis and experimental

evaluation. This document is intended for researchers, scientists, and drug development

professionals investigating novel therapeutic agents.

Chemical and Physical Properties
(Z)-Akuammidine, also known as (19Z)-Rhazine, is a crystalline solid with the molecular

formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.43 g/mol .[1][4] Its chemical structure and

key physicochemical properties are summarized in the table below. While some of these

properties have been experimentally determined, others are predicted based on computational

models.
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Property Value Source

CAS Number 113973-31-2 [1][2][4]

Molecular Formula C₂₁H₂₄N₂O₃ [1][5]

Molecular Weight 352.43 g/mol [4][6]

Appearance Crystalline solid [1][6]

Melting Point 240-242 °C [1][4]

Boiling Point (Predicted) 513.0 ± 50.0 °C [1]

Density (Predicted) 1.34 ± 0.1 g/cm³ [1]

pKa (Predicted) 14.79 ± 0.10 [1]

Purity >98% (Commercially available) [1][6]

Pharmacological Activity: A Focus on Opioid
Receptors
The primary pharmacological interest in (Z)-Akuammidine lies in its activity as a µ-opioid

receptor agonist.[1] While specific quantitative binding data for the (Z)-isomer is not readily

available in the public domain, studies on the closely related compound, Akuammidine (the (E)-

isomer), provide valuable insights into the potential affinity of this class of alkaloids for opioid

receptors.

Opioid Receptor Binding Affinity of Akuammidine
Research on Akuammidine has demonstrated a preference for the µ-opioid receptor. The

binding affinities (Ki) at the µ, δ, and κ-opioid binding sites are presented in the following table.

Receptor Subtype Ki (µM)

µ-opioid receptor 0.6

δ-opioid receptor 2.4

κ-opioid receptor 8.6

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.919325/full
https://pubmed.ncbi.nlm.nih.gov/9722592/
https://www.pnas.org/doi/10.1073/pnas.2013364117
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.919325/full
https://en.wikipedia.org/wiki/%CE%9C-opioid_receptor
https://www.pnas.org/doi/10.1073/pnas.2013364117
https://www.researchgate.net/figure/Biased-signaling-of-Mu-opioid-receptors-involves-distinct-pathways-The-G-protein-pathway_fig2_378594608
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.919325/full
https://www.researchgate.net/figure/Biased-signaling-of-Mu-opioid-receptors-involves-distinct-pathways-The-G-protein-pathway_fig2_378594608
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.919325/full
https://www.pnas.org/doi/10.1073/pnas.2013364117
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.919325/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.919325/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.919325/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.919325/full
https://www.researchgate.net/figure/Biased-signaling-of-Mu-opioid-receptors-involves-distinct-pathways-The-G-protein-pathway_fig2_378594608
https://www.benchchem.com/product/b11927211?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.919325/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11927211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data from Menzies et al. (1998) for Akuammidine.[7]

These findings suggest that while Akuammidine interacts with multiple opioid receptors, it

exhibits the highest affinity for the µ-opioid receptor. It is important to note that this data is for

the (E)-isomer, and further studies are required to determine the precise binding profile of (Z)-
Akuammidine.

Mechanism of Action: µ-Opioid Receptor Signaling
As a µ-opioid receptor agonist, (Z)-Akuammidine is expected to modulate downstream

signaling pathways upon binding to the receptor. The µ-opioid receptor is a G-protein coupled

receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of this pathway

leads to a cascade of intracellular events, ultimately resulting in the modulation of neuronal

excitability and neurotransmitter release, which are central to its analgesic effects.

The following diagram illustrates the canonical µ-opioid receptor signaling pathway.
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Caption: Canonical µ-opioid receptor signaling pathway.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of (Z)-
Akuammidine are crucial for advancing research in this area. While specific, published step-

by-step protocols for (Z)-Akuammidine are limited, this section outlines general methodologies

based on the available literature for related compounds and standard pharmacological assays.
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Synthesis of (Z)-Akuammidine
The total synthesis of complex indole alkaloids like (Z)-Akuammidine is a challenging

endeavor. Published synthetic routes for related sarpagine-ajmaline-koumine type alkaloids

often involve multi-step sequences. A key transformation in the synthesis of both akuammidine

and (Z)-akuammidine involves an aldol condensation with formaldehyde. The following

diagram provides a high-level overview of a potential synthetic workflow.
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Caption: Generalized synthetic workflow for (Z)-Akuammidine.
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In Vitro Biological Evaluation: Radioligand Binding
Assay
To determine the binding affinity of (Z)-Akuammidine for opioid receptors, a competitive

radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of (Z)-Akuammidine at the µ, δ, and κ-

opioid receptors.

Materials:

Membrane preparations from cells expressing the human µ, δ, or κ-opioid receptor.

Radioligand specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593

for κ).

(Z)-Akuammidine test compound at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (e.g., naloxone).

Glass fiber filters.

Scintillation cocktail and a liquid scintillation counter.

Protocol:

Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand at a

concentration near its Kd, and varying concentrations of (Z)-Akuammidine. For total

binding, omit the test compound. For non-specific binding, include a high concentration of a

non-labeled antagonist (e.g., naloxone).

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time

to reach binding equilibrium (e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.
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Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the (Z)-
Akuammidine concentration. Determine the IC50 value (the concentration of (Z)-
Akuammidine that inhibits 50% of the specific binding of the radioligand) using non-linear

regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1

+ [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Biological Evaluation: Hot Plate Test for
Analgesia
The hot plate test is a common in vivo assay to assess the analgesic effects of opioid agonists.

Objective: To evaluate the antinociceptive efficacy of (Z)-Akuammidine in a rodent model.

Materials:

Male or female mice or rats of a specific strain (e.g., C57BL/6 mice).

Hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).

(Z)-Akuammidine solution for injection (e.g., subcutaneous or intraperitoneal).

Vehicle control (e.g., saline).

Positive control (e.g., morphine).

Protocol:

Acclimation: Acclimate the animals to the testing room and handling procedures for several

days before the experiment.
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Baseline Measurement: Place each animal on the hot plate and record the latency to a

nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should

be established to prevent tissue damage.

Drug Administration: Administer (Z)-Akuammidine, vehicle, or the positive control to different

groups of animals.

Post-treatment Measurements: At various time points after drug administration (e.g., 15, 30,

60, 90, 120 minutes), place each animal back on the hot plate and record the response

latency.

Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time

point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time -

Baseline latency)] x 100. Compare the %MPE between the different treatment groups using

appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion
(Z)-Akuammidine is a promising natural product with potent µ-opioid agonist activity. Its

complex structure presents a challenge for synthetic chemists but also offers opportunities for

the development of novel analgesics. This technical guide has summarized the current

knowledge on (Z)-Akuammidine, including its physicochemical properties, pharmacological

profile, and general experimental methodologies. Further research is warranted to fully

elucidate the specific binding affinities, functional activities, and in vivo efficacy of this

compound. The detailed experimental protocols and visualizations provided herein are

intended to serve as a valuable resource for scientists working to unlock the full therapeutic

potential of (Z)-Akuammidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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